molecular formula C8H6BrNO B140654 6-Bromo-2-methylbenzo[d]oxazole CAS No. 151230-42-1

6-Bromo-2-methylbenzo[d]oxazole

Cat. No. B140654
M. Wt: 212.04 g/mol
InChI Key: ZCGXHOLCXPKKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylbenzo[d]oxazole is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The bromine atom at the 6-position and the methyl group at the 2-position on the benzene ring are indicative of the compound's potential reactivity and physical properties. Although the provided papers do not directly discuss 6-Bromo-2-methylbenzo[d]oxazole, they provide insights into the synthesis, properties, and applications of structurally related compounds.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves halogenation reactions, as seen in the preparation of various bromobenzotriazoles . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, involves bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 6-Bromo-2-methylbenzo[d]oxazole.

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be elucidated using techniques such as X-ray crystallography, as demonstrated for a benzodiazepinooxazole derivative . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) are also employed to compare the molecular structure of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .

Chemical Reactions Analysis

Brominated heterocycles are versatile intermediates in organic synthesis. For example, 4-bromomethyl-2-chlorooxazole is used as a cross-coupling unit to synthesize disubstituted oxazoles . The presence of a bromine atom in 6-Bromo-2-methylbenzo[d]oxazole suggests that it could undergo similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physicochemical properties of brominated heterocycles, such as solubility and pKa, are influenced by the pattern of substitution on the benzene ring . The electronic effects of the substituents can lead to variations in these properties. Theoretical calculations, including natural bond orbital (NBO) analysis and potential energy surface (PES) scans, provide insights into the properties of related compounds . Additionally, the antibacterial activity of some brominated oxadiazole derivatives has been evaluated, indicating potential biological applications .

Scientific Research Applications

1. Antitubercular and Antiparasitic Applications

6-Bromo-2-methylbenzo[d]oxazole derivatives have been explored for their potential in treating tuberculosis and neglected tropical diseases. Research has shown that certain derivatives exhibit promising activity against tuberculosis, and some are active against Chagas disease, a parasitic illness (Thompson et al., 2017).

2. Novel Antibacterial Agents

Derivatives of 6-Bromo-2-methylbenzo[d]oxazole have been identified as novel oxazolidinone antibacterial agents. These compounds have shown potential in improving the safety profile and antibacterial spectrum of existing treatments (Reck et al., 2005).

3. Synthesis of Anti-cancer Drugs

The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, involves 6-Bromo-2-methylbenzo[d]oxazole derivatives. These intermediates are crucial in the production of drugs that inhibit thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).

4. Pharmaceutical Research

6-Bromo-2-methylbenzo[d]oxazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. Some compounds in this category demonstrated significant efficacy in preclinical models, showing promise for therapeutic applications (Wei et al., 2010).

5. Development of Pesticides

The compound 6-bromo-2-methyl-3-(methylsulfonyl)phenyl-4,5-dihydroisoxazole, derived from 6-Bromo-2-methylbenzo[d]oxazole, has been synthesized as a novel pesticide intermediate. The synthesis and characterization of this compound suggest its potential in developing new pesticides (He et al., 2015).

Safety And Hazards

6-Bromo-2-methylbenzo[d]oxazole is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXHOLCXPKKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434518
Record name 6-Bromo-2-methylbenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylbenzo[d]oxazole

CAS RN

151230-42-1
Record name 6-Bromo-2-methylbenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methyl-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylbenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylbenzo[d]oxazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methylbenzo[d]oxazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methylbenzo[d]oxazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methylbenzo[d]oxazole
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylbenzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.